1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2361644-61-1
VCID: VC7768479
InChI: InChI=1S/C6H10N4.ClH/c1-4-8-5(10-9-4)6(7)2-3-6;/h2-3,7H2,1H3,(H,8,9,10);1H
SMILES: CC1=NC(=NN1)C2(CC2)N.Cl
Molecular Formula: C6H11ClN4
Molecular Weight: 174.63

1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride

CAS No.: 2361644-61-1

Cat. No.: VC7768479

Molecular Formula: C6H11ClN4

Molecular Weight: 174.63

* For research use only. Not for human or veterinary use.

1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride - 2361644-61-1

Specification

CAS No. 2361644-61-1
Molecular Formula C6H11ClN4
Molecular Weight 174.63
IUPAC Name 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H10N4.ClH/c1-4-8-5(10-9-4)6(7)2-3-6;/h2-3,7H2,1H3,(H,8,9,10);1H
Standard InChI Key XELBJFWHRRGLGE-UHFFFAOYSA-N
SMILES CC1=NC(=NN1)C2(CC2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine hydrochloride, reflects its core structure:

  • A cyclopropane ring (C3H6) with an amine group (-NH2) at one carbon.

  • A 1,2,4-triazole ring (C2H2N3) substituted with a methyl group (-CH3) at the 5-position.

  • A hydrochloride salt (-Cl) neutralizing the amine group.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC6H11N4·HCl
Molecular Weight174.64 g/mol
Exact Mass174.067 Da

The molecular formula aligns with analogous triazole derivatives, such as N-(5-methyl-1H-1,2,4-triazol-3-yl)butanamide (C7H12N4O) , though the cyclopropane ring introduces distinct steric and electronic properties.

Synthesis and Reaction Pathways

Key Synthetic Routes

  • Cyclopropanation: The cyclopropane ring is typically formed via [2+1] cycloaddition using dihalocarbenes or Simmons-Smith reagents. For example, reaction of allylamine derivatives with CH2I2 and a zinc-copper couple yields cyclopropanamine intermediates.

  • Triazole Formation: The 1,2,4-triazole ring is synthesized through condensation reactions. A common method involves reacting cyclopropanamine hydrazine derivatives with orthoesters or nitriles under acidic conditions .

  • Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt, improving crystallinity and solubility.

Industrial-Scale Optimization

Microwave-assisted synthesis, as documented for similar triazole derivatives, could reduce reaction times from hours to minutes while improving yields (e.g., 80–90% purity).

Physicochemical Properties

Structural Analysis

  • Cyclopropane Ring: Introduces significant ring strain (≈27 kcal/mol), increasing reactivity. The C-C bond angles (60°) deviate from the ideal tetrahedral geometry, enhancing electrophilic susceptibility.

  • Triazole Ring: Aromatic and planar, with hydrogen-bonding capability via N-H and lone pairs. The methyl group at position 5 sterically shields the triazole, potentially modulating biological interactions .

Thermal and Solubility Data

PropertyValue
Melting Point180–185°C (decomposes)
Solubility in Water>50 mg/mL (25°C)
LogP (Partition)1.2 ± 0.3

The hydrochloride salt’s solubility exceeds that of the free base, facilitating aqueous formulation. The LogP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies .

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